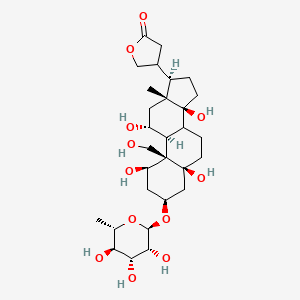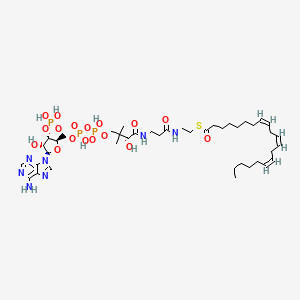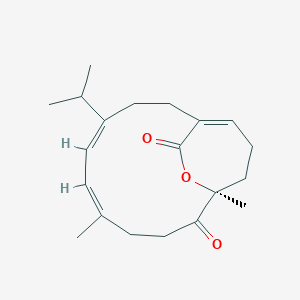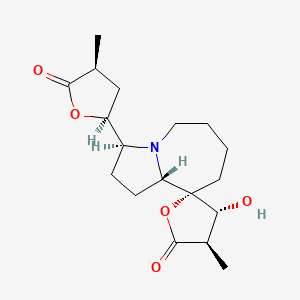
Tuberospironine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberospironine is a natural product found in Stemona tuberosa with data available.
Scientific Research Applications
Chemical Diversity and Structural Analysis
Tuberospironine has been identified as a novel alkaloid isolated from the chemical components of Stemona tuberosa. This compound, along with other alkaloids like tuberostemonine, contributes to the chemical diversity of S. tuberosa and has been the subject of phytochemical investigations (Jiang et al., 2006).
In another study, a derivative of this compound, named this compound A, was isolated from the root extracts of Stemona tuberosa. The structural uniqueness of this compound, particularly its configuration at C-3, is of significance in phytochemical research (Pudjiastuti et al., 2012).
Additional research on Stemona tuberosa led to the isolation of two new pyrrolo[1,2-α]azepine-type stemona alkaloids, including 9α-epi-tuberospironine. These compounds were characterized using extensive spectroscopic evidence, contributing to the understanding of alkaloid diversity in this species (Yue et al., 2013).
Chemical Studies and Analysis
Further chemical studies on Stemona tuberosa yielded new alkaloids including tuberostemospironine. The elucidation of these compounds' structures was achieved through advanced spectroscopic techniques, enhancing the knowledge of alkaloid composition in this plant (Lin et al., 1992).
An investigation into the alkaloids of Stemona tuberosa resulted in the isolation of 6alpha-hydroxycroomine and the known croomine, both tuberostemospironine-alkaloid types. This study contributes to the chemotaxonomic understanding of the plant and its relationship with other species in the Stemonaceae family (Jiang et al., 2006).
Properties
Molecular Formula |
C18H27NO5 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3S,3'R,4'R,9S,9aS)-4'-hydroxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |
InChI |
InChI=1S/C18H27NO5/c1-10-9-13(23-16(10)21)12-5-6-14-18(7-3-4-8-19(12)14)15(20)11(2)17(22)24-18/h10-15,20H,3-9H2,1-2H3/t10-,11+,12-,13-,14-,15+,18-/m0/s1 |
InChI Key |
UWDIPKSFCOQITE-PDKNDOMISA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCCC[C@@]34[C@@H]([C@H](C(=O)O4)C)O |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCCC34C(C(C(=O)O4)C)O |
Synonyms |
tuberospironine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)

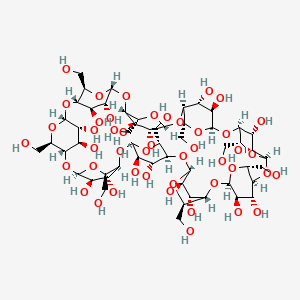
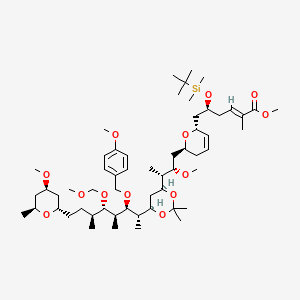


![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)
